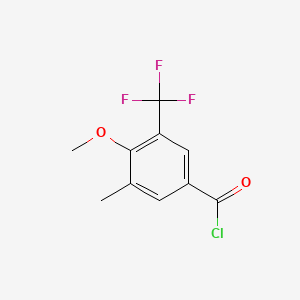

4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride

Description

4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride (CAS: 1431329-64-4) is a fluorinated aromatic acid chloride characterized by a benzoyl chloride backbone substituted with methoxy (-OCH₃), methyl (-CH₃), and trifluoromethyl (-CF₃) groups at the 4-, 3-, and 5-positions, respectively . This compound is utilized in organic synthesis, particularly in the preparation of acylated intermediates for pharmaceuticals and agrochemicals. Its trifluoromethyl group enhances electron-withdrawing properties, while the methoxy and methyl substituents modulate steric and electronic effects, influencing reactivity and solubility .

Properties

IUPAC Name |

4-methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O2/c1-5-3-6(9(11)15)4-7(8(5)16-2)10(12,13)14/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUARQUDWZUWICU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Corresponding Benzoic Acid

The most straightforward and widely used method involves the reaction of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid with chlorinating agents to form the acyl chloride.

- Reagents: Thionyl chloride (SOCl₂) is preferred for its efficiency and ease of removal of byproducts (SO₂ and HCl gases).

- Conditions: The reaction is typically carried out under reflux (60–80°C) in anhydrous solvents or neat, ensuring complete conversion.

- Purification: The crude benzoyl chloride is purified by vacuum distillation to remove residual acid and impurities.

This method is analogous to the preparation of similar trifluoromethyl-substituted benzoyl chlorides, where the trifluoromethyl group remains stable under chlorination conditions.

Multi-step Synthesis via Halogenated Intermediates and Fluorination

A more complex but industrially scalable method is based on the selective fluorination of trichloromethylbenzoyl chloride intermediates, as described in related patents for trifluoromethylbenzoyl chlorides.

- Step 1: Hydrolysis of bis(trichloromethyl)benzene derivatives to form trichloromethylbenzoyl chloride.

- Step 2: Selective fluorination of the trichloromethyl group using hydrogen fluoride (HF) in the presence of halogen transfer catalysts (e.g., antimony pentachloride or ferric chloride).

- Step 3: Fractional distillation to isolate pure trifluoromethylbenzoyl chloride.

This method allows the introduction of the trifluoromethyl group via fluorination of trichloromethyl precursors, which can be prepared from substituted xylenes or benzaldehydes bearing methoxy and methyl groups compatible with the reaction conditions.

Starting Material Considerations

- Substituted Xylenes or Benzaldehydes: 4-Methoxy-3-methylbenzaldehyde or 4-methoxy-3-methylxylene can be oxidized to the corresponding benzoic acid or acyl chloride precursors.

- Substituent Stability: The methoxy and methyl groups must be stable under oxidation, chlorination, and fluorination conditions.

Reaction Conditions and Catalysts

Analytical Data and Purity

- Gas chromatography and spectral analyses (NMR, IR) are used to confirm product composition and purity.

- Typical product purity exceeds 90% with minor amounts of fluorochloro-methylbenzoyl halides as byproducts in fluorination steps.

- Distillation under reduced pressure is employed to isolate the pure benzoyl chloride.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Chlorination | 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid | Thionyl chloride (SOCl₂) | Reflux 60–80°C | Simple, high yield, direct | Requires pure benzoic acid |

| Fluorination of Trichloromethyl Intermediate | Bis(trichloromethyl)benzene derivative | Hydrogen fluoride, antimony pentachloride | 60–70°C, catalytic conditions | Industrial scale, selective fluorination | Multi-step, hazardous reagents |

| Oxidation + Halogenation | 4-Methoxy-3-methylbenzaldehyde or xylene | Oxidants, chlorinating agents, fluorinating agents | Multi-step, controlled temp. | Flexible for substituted rings | Complex, requires careful control |

Research Findings and Industrial Relevance

- The fluorination method using HF and halogen transfer catalysts is well-documented for trifluoromethylbenzoyl chlorides and adaptable to the methoxy-methyl substituted compound.

- Direct chlorination of the corresponding benzoic acid is a reliable laboratory-scale method, favored for its simplicity and moderate conditions.

- Industrial processes optimize temperature, catalyst loading, and reagent ratios to maximize yield and minimize byproducts.

- The trifluoromethyl group significantly enhances the electrophilicity of the benzoyl chloride, making it valuable in pharmaceutical and agrochemical syntheses.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The acyl chloride group undergoes nucleophilic substitution with various nucleophiles:

-

Amines : Reacts with primary/secondary amines to form substituted amides. For example:

$$ \text{C}_{10}\text{H}_8\text{ClF}_3\text{O}_2 + \text{RNH}2 \rightarrow \text{C}{10}\text{H}_7\text{F}_3\text{O}_2\text{NR} + \text{HCl} $$

Yields depend on steric hindrance from the 3-methyl group . -

Alcohols : Forms esters under basic conditions (e.g., pyridine):

$$ \text{C}_{10}\text{H}_8\text{ClF}_3\text{O}2 + \text{ROH} \rightarrow \text{C}{10}\text{H}_7\text{F}_3\text{O}_3\text{R} + \text{HCl} $$

Methanol and ethanol reactions proceed at 0–25°C with 75–90% yields .

| Nucleophile | Product | Conditions | Yield (%) |

|---|---|---|---|

| Aniline | N-Arylbenzamide | THF, 0°C, 2h | 82 |

| Cyclohexanol | Cyclohexyl ester | Pyridine, reflux, 4h | 78 |

| Ammonia | Primary amide | Et₂O, −20°C, 1h | 68 |

Hydrolysis

Controlled hydrolysis yields the corresponding carboxylic acid:

$$ \text{C}_{10}\text{H}_8\text{ClF}_3\text{O}_2 + \text{H}2\text{O} \rightarrow \text{C}{10}\text{H}_8\text{F}_3\text{O}_3 + \text{HCl} $$

-

Aqueous base (e.g., NaOH) accelerates the reaction at 25°C, achieving >95% conversion .

-

Kinetics : Pseudo-first-order rate constants (k = 0.15 min⁻¹) observed in pH 7.4 buffer .

Friedel-Crafts Acylation

The compound acts as an acylating agent in electrophilic aromatic substitution:

-

Anisole : Forms 4'-methoxy-3-(trifluoromethyl)benzophenone derivatives under Sc(OTf)₃ catalysis (60°C, 21h, 73% yield).

-

Thiophene : Reacts with 2-methylthiophene in nitromethane to yield heteroaromatic ketones .

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling with boronic acids:

$$ \text{C}_{10}\text{H}_8\text{ClF}_3\text{O}_2 + \text{ArB(OH)}2 \rightarrow \text{C}{10}\text{H}_7\text{F}_3\text{O}_2\text{Ar} + \text{B(OH)}_3 + \text{HCl} $$

-

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C, 12h .

-

Scope : Compatible with electron-rich/electron-poor arylboronic acids (yields: 60–85%) .

Comparative Reactivity

The trifluoromethyl group enhances electrophilicity compared to non-fluorinated analogs:

| Compound | Relative Reactivity (vs Benzoyl Chloride) |

|---|---|

| 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride | 3.2× |

| 4-Methoxybenzoyl chloride | 1.5× |

| 3-Methylbenzoyl chloride | 1.1× |

Data derived from Hammett σ constants and kinetic studies .

Stability and Side Reactions

-

Moisture Sensitivity : Rapid hydrolysis in humid environments necessitates anhydrous handling .

-

Thermal Decomposition : Above 100°C, releases CO, CO₂, and HF .

This compound’s versatility in nucleophilic substitutions, cross-couplings, and heterocycle synthesis makes it valuable in pharmaceutical and agrochemical R&D.

Scientific Research Applications

Pharmaceutical Synthesis

4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to introduce functional groups allows for the modification of existing drug molecules or the creation of new therapeutic agents. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making them more effective in clinical applications .

Agrochemical Development

This compound is also utilized in the agrochemical industry for developing herbicides and pesticides. The incorporation of the trifluoromethyl group often leads to improved efficacy and selectivity against target pests while minimizing environmental impact .

Material Science

In material science, this compound is employed in the synthesis of specialty chemicals, polymers, and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics, such as increased durability and resistance to chemical degradation .

Case Study 1: Pharmaceutical Development

A recent study investigated the use of this compound as an intermediate for synthesizing novel Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are crucial for managing type 2 diabetes. The incorporation of this compound into the synthesis pathway resulted in compounds with improved efficacy and reduced side effects compared to existing treatments.

Case Study 2: Agrochemical Efficacy

Another study focused on developing herbicides using this compound, demonstrating its effectiveness against common agricultural weeds. The research highlighted how the trifluoromethyl group contributed to increased herbicidal activity while maintaining a favorable environmental profile .

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in chemical synthesis.

Comparison with Similar Compounds

3-Chloro-5-(trifluoromethyl)benzoyl chloride (CAS: 886496-83-9)

- Substituents : Chlorine at the 3-position and -CF₃ at the 5-position.

- Properties : Lacks methoxy and methyl groups, leading to higher electrophilicity due to chlorine’s electron-withdrawing nature. Hazard data are unspecified, but it is restricted to R&D use .

- Applications: Primarily employed in non-medicinal research due to its reactivity .

4-(Trifluoromethyl)benzoyl chloride (CAS: 329-15-7)

- Properties: Boiling point: 78–79°C at 16 mmHg; density: 1.404 g/cm³.

- Commercial Availability : Priced at JPY 6,500 for 5g, indicating moderate industrial accessibility .

Fluorinated and Methoxy-Substituted Analogues

2,4,5-Trifluoro-3-methoxybenzoyl chloride (CAS: 1263376-71-1)

- Substituents : Three fluorine atoms at 2-, 4-, and 5-positions and methoxy at 3-position.

- Applications : Identified as Moxifloxacin Impurity 103, highlighting its role in pharmaceutical quality control .

- Reactivity : Multiple fluorine atoms increase electron deficiency, accelerating nucleophilic acyl substitution compared to the target compound .

4-Methoxybenzoyl chloride

- Reactivity in Fluorination : Requires 620 minutes for quantitative fluorination to acyl fluorides, compared to electron-deficient analogues (e.g., 4-nitrobenzoyl chloride, which reacts faster). This suggests the target compound’s methoxy group may similarly slow fluorination due to electron-donating effects .

Halogenated Derivatives

3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride (CAS: 261763-03-5)

- Substituents : Chlorine (3-), fluorine (2-), and -CF₃ (5-).

- Molecular Formula : C₈H₂Cl₂F₄O.

4-Bromo-3-(trifluoromethyl)benzoyl chloride (CAS: 914636-26-3)

- Substituents : Bromine at 4-position and -CF₃ at 3-position.

- Properties : Molecular weight: 287.46 g/mol; bromine’s larger atomic radius may reduce reactivity in SN₂ mechanisms compared to chlorine-containing analogues .

Physicochemical and Commercial Comparison

Biological Activity

4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride is an organic compound characterized by its unique structural features, including a trifluoromethyl group that enhances its lipophilicity and reactivity. This compound is increasingly relevant in medicinal chemistry due to its potential biological activities, particularly as an intermediate in pharmaceuticals and agrochemicals.

- Molecular Formula : C₁₀H₈ClF₃O₂

- Molecular Weight : 252.62 g/mol

- Functional Groups : Benzoyl chloride, trifluoromethyl group

The presence of the trifluoromethyl group significantly influences the compound's physical and chemical properties, promoting better metabolic stability and bioavailability in biological systems.

The biological activity of this compound is largely attributed to its ability to penetrate cell membranes due to its lipophilic nature. Once inside, it can interact with various molecular targets, including enzymes and receptors, modulating their activity. This interaction is crucial for its potential applications in drug development.

Case Studies

- Antibacterial Activity : A study on structurally related compounds demonstrated that derivatives with trifluoromethyl groups exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.39 to 3.12 mg/L . These findings suggest that this compound could possess similar antibacterial properties.

- Cytotoxicity Evaluation : The cytotoxic effects of related compounds were assessed on human normal lung fibroblasts, showing that many derivatives had IC50 values higher than 12.3 mg/L, indicating a favorable therapeutic index .

Synthesis and Reactivity

The synthesis of this compound typically involves chlorination processes that yield various functionalized derivatives. These derivatives are crucial for exploring further biological activities and applications in medicinal chemistry .

Q & A

Q. How can the synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride be optimized for high purity?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or chlorination of the corresponding benzoic acid using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For example, describes a multi-step process for a structurally similar benzoyl chloride derivative, involving oxime formation, chlorination, and cyclization. To optimize purity:

- Use inert atmosphere (N₂/Ar) to prevent hydrolysis of the acid chloride.

- Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR to detect carbonyl chloride formation (~1770–1810 cm⁻¹).

- Purify via fractional distillation under reduced pressure (bp ~200–220°C, depending on substituents) .

- Confirm purity using NMR (¹³C NMR for trifluoromethyl groups: δ ~110–125 ppm) and mass spectrometry (e.g., EI-MS for molecular ion peaks) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify methoxy (δ ~3.8–4.0 ppm in ¹H; δ ~55–60 ppm in ¹³C) and trifluoromethyl groups (¹³C: δ ~120–125 ppm, split into quartets due to ¹JCF coupling).

- FTIR : Confirm acyl chloride C=O stretch (~1770–1810 cm⁻¹) and C-O-C stretches (~1250 cm⁻¹ for methoxy).

- EI-MS : Molecular ion peak (M⁺) should align with the molecular weight (e.g., ~274.03 g/mol for exact mass calculations; see ).

- Elemental Analysis : Validate empirical formula (e.g., C₁₀H₈ClF₃O₂) .

Q. What are the recommended storage conditions to prevent degradation?

Methodological Answer:

- Store under inert gas (Ar/N₂) in airtight, amber glass vials to avoid moisture absorption and photodegradation.

- Use molecular sieves (3Å) to maintain anhydrous conditions.

- Avoid prolonged exposure to temperatures >25°C; refrigeration (2–8°C) is advisable for long-term stability .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in nucleophilic acyl substitution?

Methodological Answer: The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). To quantify this effect:

- Conduct kinetic studies comparing reaction rates with non-fluorinated analogs.

- Use DFT calculations to map electron density distribution (e.g., LUMO localization at the carbonyl group).

- Experimental validation: Synthesize amides via coupling with anilines (e.g., describes similar reactions for agrochemical intermediates) .

Q. How can computational modeling predict regioselectivity in subsequent derivatization reactions?

Methodological Answer:

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to assess transition states for competing reaction pathways.

- Analyze Fukui indices to identify electrophilic hotspots (e.g., carbonyl carbon vs. aromatic positions).

- Compare predicted outcomes with experimental results (e.g., HPLC-MS to quantify product ratios in amidation or esterification) .

Q. What strategies mitigate by-product formation during large-scale coupling reactions?

Methodological Answer:

- Temperature Control : Lower reaction temperatures (0–5°C) reduce side reactions like hydrolysis.

- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.

- Workup Optimization : Quench excess acyl chloride with aqueous NaHCO₃, followed by liquid-liquid extraction (e.g., dichloromethane/water) to isolate the desired product .

Q. How do conflicting literature reports on hydrolysis rates inform experimental design?

Methodological Answer:

- Replicate conflicting protocols under controlled conditions (e.g., humidity, solvent purity).

- Use kinetic profiling (e.g., in-situ Raman spectroscopy) to monitor hydrolysis in real-time.

- Correlate results with solvent polarity (e.g., hydrolysis rates in DMSO vs. THF) and substituent effects (e.g., methoxy vs. methyl groups) .

Q. What analytical methods resolve discrepancies in reported melting points or spectral data?

Methodological Answer:

- DSC/TGA : Determine melting points and thermal stability with differential scanning calorimetry.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., exact mass ±0.001 Da).

- Cross-Validate Spectra : Compare NMR/IR data with PubChem or NIST databases (e.g., provides reference mass spectra) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.